2,3-Dibromo-4-iodopyridine

Regioselective Synthesis Cross-Coupling Halopyridine Reactivity

Standard halopyridines lack the orthogonal reactivity needed for efficient trisubstituted pyridine synthesis. 2,3-Dibromo-4-iodopyridine solves this with three chemically distinct halogen handles. - **Strategic Value:** Programmable C-I (Sonogashira/Suzuki) followed by sequential C-Br couplings (Suzuki/Buchwald). - **Efficiency Gain:** Eliminates multi-step halogenation sequences; enables convergent library synthesis. - **Supply:** Regular stock availability in research quantities.

Molecular Formula C5H2Br2IN
Molecular Weight 362.79 g/mol
Cat. No. B15244767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-4-iodopyridine
Molecular FormulaC5H2Br2IN
Molecular Weight362.79 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)Br)Br
InChIInChI=1S/C5H2Br2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H
InChIKeyYVZVDFYRVXHMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-4-iodopyridine Technical Overview


2,3-Dibromo-4-iodopyridine (C5H2Br2IN, MW: 362.79) is a polyhalogenated pyridine building block . Its primary utility in organic synthesis stems from its three chemically distinct carbon-halogen bonds (two C-Br and one C-I), which provide a programmable platform for sequential, regioselective functionalization via cross-coupling reactions. This compound is part of a broader class of halopyridines critical for constructing complex heteroaromatic scaffolds in medicinal chemistry and materials science [1].

Sequential Coupling C–I and C–Br bonds enable ordered functionalization
Convergent Synthesis One-pot installation of two distinct fragments
Regioselective Control Predictable site‑reactivity for target motifs

Non-Interchangeability with Simple Analogs


Substituting 2,3-Dibromo-4-iodopyridine with a simpler analog (e.g., a mono-iodopyridine or a dibromopyridine) forfeits the core strategic value of this reagent: the ability to perform a single-step, one-pot installation of two distinct molecular fragments with predictable and exclusive regiocontrol. The differential reactivity of the C-I versus C-Br bonds, a principle well-established in related halopyridine systems, is the critical enabling feature for this convergent synthetic logic [1]. Using a compound with only one type of halogen would necessitate multiple, less efficient sequential halogenation and coupling steps, increasing synthetic route length and reducing overall yield. Furthermore, even among bromoiodopyridine isomers, the specific halogenation pattern dictates the site-selectivity of subsequent reactions, making the precise 2,3-dibromo-4-iodo substitution pattern non-interchangeable for the synthesis of specific target motifs [2].

Loss of Sequential Logic

Simpler analogs lack differential C–I vs C–Br reactivity, removing the one-pot sequential coupling advantage.

Altered Regioselectivity

The specific 2,3‑dibromo‑4‑iodo pattern directs site‑selectivity; other isomers may invert the desired coupling order.

Increased Synthetic Burden

Compounds with only one halogen type necessitate multiple halogenation and coupling steps, lowering overall yield.

Differentiation Evidence vs. Closest Analogs


Regioselectivity Inversion vs. Dibromopyridines

The 2,3-substitution pattern on a pyridine ring has an inherent electronic bias that makes the C2 position more reactive than C3 in standard cross-coupling. In dibromopyridine systems, this bias leads to non-selective or C2-selective reactions. The introduction of an iodine atom at the C4 position in a bromoiodopyridine overcomes this intrinsic bias, enabling exclusive, regioselective coupling. For example, the compound 2-bromo-3-iodopyridine, an analog with a different halogen pattern, exhibits this capability by allowing selective functionalization at C3 (via iodine) before C2 (via bromine), a sequence not possible with 2,3-dibromopyridine [1]. This demonstrates that mixed halogen systems can invert or reprogram the native reactivity of the pyridine core, a principle directly applicable to 2,3-dibromo-4-iodopyridine.

Regioselectivity Inversion
Class-level inference
Mixed halogen pattern inverts native reactivity: exclusive C3 coupling feasible; dibromo analog shows C2 bias.
Supports non‑standard coupling sequence design.
Observed in 2‑bromo‑3‑iodopyridine analog.
Regioselective Synthesis Cross-Coupling Halopyridine Reactivity Medicinal Chemistry

Differential Halogen Reactivity for Sequential Coupling

The fundamental design of 2,3-Dibromo-4-iodopyridine leverages the well-established difference in oxidative addition rates for palladium-catalyzed cross-couplings, where C-I bonds are significantly more reactive than C-Br bonds [1]. This differential reactivity is the cornerstone of its utility. While specific kinetic data for this exact isomer is not published, this principle is a class-level characteristic of all bromoiodoarenes and is the primary reason for their selection over compounds with identical halogens . In a related system, 2-bromo-3-iodopyridine, this principle enables a sequential, one-pot double coupling where the iodine is replaced first, followed by the bromine.

Differential Reactivity
Class-level inference
C–I bond is significantly more reactive than C–Br in Pd‑catalyzed oxidative addition (general trend).
Foundation for sequential, convergent coupling routes.
Sequential Synthesis Cross-Coupling Chemoselectivity Building Blocks

Purification Stability on Neutral Alumina

While not directly tested on 2,3-Dibromo-4-iodopyridine, research on structurally related diarylated pyridine products synthesized from dibromopyridine starting materials shows that purification on standard silica gel leads to significant product loss. The use of neutral alumina instead of silica gel for flash chromatography consistently improves isolated yields by approximately 20% for this product class [1]. This suggests that the labile carbon-halogen bonds in these systems, including those in 2,3-Dibromo-4-iodopyridine, may be prone to decomposition on slightly acidic silica surfaces.

Purification Stability
Class-level inference
Neutral alumina improves isolated yield by ~20% vs. silica gel for related diarylated pyridines.
Informs purification protocol to reduce material loss.
Data from structurally related dibromopyridine products.
Purification Chromatography Stability Process Chemistry

Procurement-Driven Application Scenarios


Trisubstituted Pyridine Libraries for Drug Discovery

2,3-Dibromo-4-iodopyridine is an ideal core scaffold for generating diverse libraries of 2,3,4-trisubstituted pyridines, a common motif in kinase inhibitors and other pharmaceutical targets. Its procurement enables medicinal chemists to install three different substituents sequentially via regioselective cross-coupling, leveraging the reactivity difference between the C-I and C-Br bonds [1]. This convergent approach is more efficient than linear synthetic routes that build the pyridine ring itself or rely on less selective functionalization.

Orthogonal Functionalization for Advanced Intermediates

In complex total synthesis or the preparation of advanced pharmaceutical intermediates, the ability to orthogonally functionalize a single core is paramount. Procuring 2,3-Dibromo-4-iodopyridine provides a pre-installed set of chemically distinct handles (Iodine, Bromine, Bromine). This allows for a programmed sequence of reactions, for instance, a Sonogashira coupling at the more reactive C4 iodine, followed by a Suzuki coupling at C2, and finally a Buchwald-Hartwig amination at C3, thereby constructing a highly complex pyridine from a single, commercially available building block [1].

Non-Standard Substitution Patterns via C4 Iodine

Standard pyridine chemistry often favors functionalization at the 2- and 6-positions. For projects requiring substituents at the 4-position in combination with the 2- and 3-positions, 2,3-Dibromo-4-iodopyridine is a strategic choice. The presence of the iodine at C4, as demonstrated with analogous bromoiodopyridines, provides a way to install a group at this position before addressing the 2- and 3-bromines, thereby overcoming the inherent electronic bias of the pyridine ring [1]. This capability is crucial for accessing specific regioisomers needed for SAR studies.

Application
Selection Property
Validation Focus
Trisubstituted Pyridine Libraries
Sequential cross‑coupling handles (I > Br)
Regioselective order confirmation (C4 then C2/C3)
Orthogonal Functionalization
Chemically distinct C–I and C–Br bonds
Stepwise coupling sequence fidelity
Non‑Standard 4‑Substitution Patterns
C4 iodine enables priority coupling
Overcoming pyridine C2 bias for SAR studies

Technical Documentation Hub

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